(E)-1-(styrylsulfonyl)-4-(thiophen-3-yloxy)piperidine is a chemical compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. The molecular formula for this compound is , and it has a molecular weight of approximately 333.46 g/mol. It is classified as a piperidine derivative, which incorporates both a thiophene and a sulfonyl group, making it structurally significant for various biological activities.
The synthesis of (E)-1-(styrylsulfonyl)-4-(thiophen-3-yloxy)piperidine can be achieved through several methods, primarily focusing on the formation of the piperidine ring and the introduction of the thiophene and sulfonyl groups.
The molecular structure of (E)-1-(styrylsulfonyl)-4-(thiophen-3-yloxy)piperidine features several key components:
InChI=1S/C17H19NO2S2/c19-22(20,13-9-15-4-2-1-3-5-15)18-10-6-16(7-11-18)17-8-12-21-14-17/h1-5,8-9,12-14,16H,6-7,10-11H2/b13-9+
C1CN(CCC1C2=CSC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3
.The reactivity of (E)-1-(styrylsulfonyl)-4-(thiophen-3-yloxy)piperidine can be explored through various chemical reactions:
Research indicates that sulfonyl compounds can affect pathways related to inflammation and cell growth. Understanding these interactions can help in designing targeted therapies.
The physical and chemical properties of (E)-1-(styrylsulfonyl)-4-(thiophen-3-yloxy)piperidine include:
(E)-1-(styrylsulfonyl)-4-(thiophen-3-yloxy)piperidine has potential applications in various scientific fields:
This detailed analysis underscores the importance of (E)-1-(styrylsulfonyl)-4-(thiophen-3-yloxy)piperidine in contemporary chemical research and its potential therapeutic implications.
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: